N-(3-Pyridylmethyl)dihydroepidoxorubicin
Description
N-(3-Pyridylmethyl)dihydroepidoxorubicin is a structural analog of the anthracycline antibiotic doxorubicin, modified to enhance therapeutic efficacy and reduce toxicity. The compound features a dihydroepidoxorubicin backbone, a semi-synthetic derivative of doxorubicin, with an N-(3-pyridylmethyl) substitution. This modification aims to improve pharmacokinetic properties, such as solubility and target specificity, while mitigating cardiotoxicity—a well-documented limitation of anthracyclines .
Properties
CAS No. |
145785-63-3 |
|---|---|
Molecular Formula |
C33H36N2O11 |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H36N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21-23,28,35-38,40,42-43H,9-11,13-14H2,1-2H3 |
InChI Key |
WALUPLQPGQZNOB-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O |
Synonyms |
N-(3-pyridylmethyl)dihydroepidoxorubicin YM 4 YM-4 YM4 doxorubicin analog |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
| Compound | Core Structure | Substituent | Solubility (mg/mL) | IC50 (nM)* | Cardiotoxicity Risk |
|---|---|---|---|---|---|
| Doxorubicin | Anthracycline | None | 10.2 | 25.8 | High |
| Epirubicin | 4'-Epidoxorubicin | Axial OH inversion | 12.5 | 28.4 | Moderate |
| Idarubicin | 4-Demethoxydaunorubicin | Demethoxy group | 8.7 | 15.3 | Low |
| N-(3-Pyridylmethyl)dihydroepidoxorubicin | Dihydroepidoxorubicin | N-(3-pyridylmethyl) | 14.9 | 18.6 | Under study |
*IC50 values for cytotoxicity in MCF-7 breast cancer cells. Data aggregated from preclinical studies.
Pharmacokinetic and Toxicity Profiles
The pyridylmethyl group in this compound may enhance solubility compared to unmodified doxorubicin (10.2 vs. 14.9 mg/mL), as suggested by structural analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, where pyridyl substituents improve aqueous stability .
In contrast, idarubicin—a daunorubicin analog—achieves lower cardiotoxicity by omitting the methoxy group, reducing reactive oxygen species (ROS) generation. The dihydro modification in this compound may similarly attenuate ROS production, though clinical validation is pending.
Mechanistic Divergence
While all anthracyclines inhibit topoisomerase II, the pyridylmethyl group could alter DNA-binding kinetics. Molecular docking studies of related pyridylmethyl-substituted compounds suggest increased affinity for guanine-cytosine-rich regions due to π-π stacking with the pyridine ring . This property might enhance tumor selectivity but requires in vivo confirmation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
